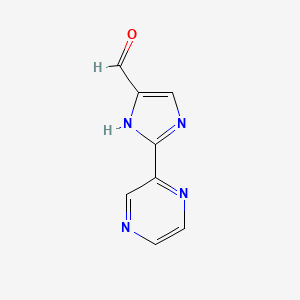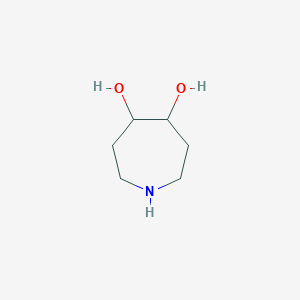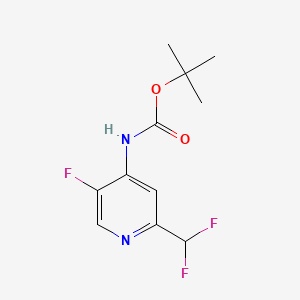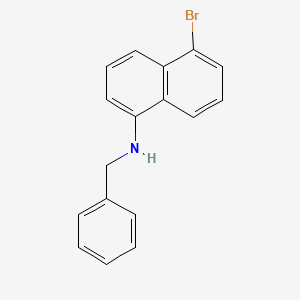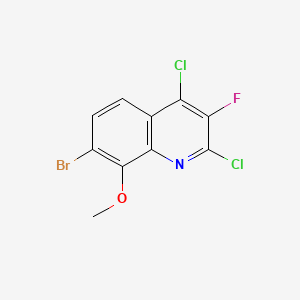
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Research: The compound serves as a model system for studying the reactivity and properties of halogenated quinolines.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoroquinazoline: Similar in structure but with a different substitution pattern.
Fluoroquinolines: A broader class of compounds with varying biological activities.
Methoxyquinolines: Compounds with methoxy groups on the quinoline ring.
Uniqueness
7-Bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline is unique due to its specific combination of halogen and methoxy substituents, which confer distinct chemical and biological properties. This unique substitution pattern can lead to specific interactions with biological targets and unique reactivity in chemical reactions, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H5BrCl2FNO |
|---|---|
Poids moléculaire |
324.96 g/mol |
Nom IUPAC |
7-bromo-2,4-dichloro-3-fluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl2FNO/c1-16-9-5(11)3-2-4-6(12)7(14)10(13)15-8(4)9/h2-3H,1H3 |
Clé InChI |
NOIHOGRXPLWXIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1N=C(C(=C2Cl)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)

![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)


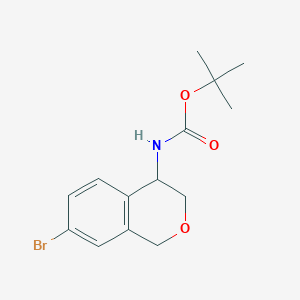


![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

